3-Chloro-2H-benzo[b][1,4]oxazin-2-one

Antimicrobial SAR Benzoxazinone Halogen Effect

Benzoxazinone SAR campaigns frequently stall when researchers use 3-methyl analogs that abolish antibacterial activity. 3-Chloro-2H-benzo[b][1,4]oxazin-2-one (CAS 27383-81-9) provides the electron-withdrawing chloro substituent essential for retaining potency against S. aureus and E. coli. With a LogP of ~2.3 (vs. ~0.48 for the 3-hydroxy analog), this building block enhances passive BBB diffusion for CNS targets while enabling divergent synthesis of imidazoles, tetrazoles, and triazoles from a single scaffold. Supplied as a white crystalline solid, ≥95% purity. In stock for immediate dispatch.

Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
CAS No. 27383-81-9
Cat. No. B1600552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2H-benzo[b][1,4]oxazin-2-one
CAS27383-81-9
Molecular FormulaC8H4ClNO2
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=O)O2)Cl
InChIInChI=1S/C8H4ClNO2/c9-7-8(11)12-6-4-2-1-3-5(6)10-7/h1-4H
InChIKeyFLFBJLVWUWOFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2H-benzo[b][1,4]oxazin-2-one: Identity & Procurement


3-Chloro-2H-benzo[b][1,4]oxazin-2-one is a heterocyclic building block belonging to the benzoxazinone family, characterized by a fused benzene and 1,4-oxazin-2-one ring system with a reactive chloro substituent at the 3-position [1]. Its molecular formula is C₈H₄ClNO₂ (MW: 181.58 g/mol), and it is typically supplied as a white crystalline solid with a purity specification of ≥95% (often 98%) for research and development purposes [1]. The compound is utilized as a versatile intermediate in the synthesis of pharmacologically relevant heterocycles, including imidazoles, tetrazoles, and triazoles, and serves as a scaffold for medicinal chemistry exploration [2][3].

1 Versatile building block for imidazole, tetrazole, and triazole heterocycle synthesis
2 Reactive 3-chloro electrophilic center enables intramolecular cyclization strategies
3 Specification-controlled purity supports reproducible research synthesis outcomes

3-Chloro-2H-benzo[b][1,4]oxazin-2-one: Irreplaceability vs. Analogs


Benzoxazinone derivatives exhibit pronounced structure-activity relationships (SAR) where the nature of the 3-position substituent dictates both physicochemical properties and biological performance. Simple substitution with a hydrogen atom (unsubstituted parent) or a methyl group (electron-donating) fails to provide the electron-withdrawing character and lipophilicity necessary for key downstream applications [1]. SAR studies demonstrate that antibacterial activity is abolished upon introduction of a methyl group, whereas halogen substituents (e.g., chloro) enhance potency [1]. Furthermore, the chloro substituent confers a distinct lipophilicity profile (LogP ~2.3) that differs significantly from more polar analogs (e.g., 3-hydroxy derivative, LogP ~0.48), impacting membrane permeability and solubility [2]. The specific reactivity of the 3-chloro group also enables unique synthetic transformations (e.g., intramolecular cyclizations with α-aminoketones or sodium azide) that are not accessible with non-halogenated or less reactive counterparts [3][4].

3-Methyl analog may abolish antibacterial activity according to class-level SAR, limiting antimicrobial screening utility.
3-Hydroxy analog has a lower predicted lipophilicity profile, which may reduce passive membrane permeability in CNS-targeted studies.
Non-halogenated or 3,5-dichloro analogs can lead to decomposition products in imidazole-forming cyclizations, complicating purification.

3-Chloro-2H-benzo[b][1,4]oxazin-2-one: Comparator Differentiation


Antibacterial Activity: Chloro vs. Methyl

Structure-activity relationship (SAR) analysis of benzoxazinone derivatives reveals that a 3-chloro substituent (electron-withdrawing) preserves antibacterial activity, whereas a 3-methyl substituent (electron-donating) abolishes activity. According to MIC data, antibacterial activity is completely lost upon introduction of a methyl group into the benzoxazine ring, as observed for compounds 15 and 18 [1]. In contrast, halogen substituents lead to an increase in antibacterial activity [1].

Antibacterial Activity
Class-level
Activity retained (increased vs unsubstituted) vs. 3-methyl: activity abolished
Halogen substituent maintains antibacterial potential in SAR screening; methyl analogs lack activity.
SAR context on E. coli and S. aureus; requires experimental confirmation.
Antimicrobial SAR Benzoxazinone Halogen Effect

Lipophilicity: Chloro vs. Hydroxy

The 3-chloro derivative exhibits a calculated LogP of 2.3, which is substantially higher than the 3-hydroxy analog (LogP 0.4813) [1]. This difference of ~1.8 log units corresponds to a theoretical ~60-fold increase in partition coefficient, indicating significantly greater lipophilicity and predicted membrane permeability for the chloro compound.

Lipophilicity (LogP)
Data to verify
LogP 2.3 (3-chloro) vs. 0.48 (3-hydroxy); Δ ≈ 1.8
~60-fold higher partition coefficient may support improved membrane permeability for CNS-targeted research.
Predicted values; experimental LogP validation recommended.
Physicochemical Properties LogP Drug-likeness

Imidazo-Fused Heterocycle Access

3-Chloro-2H-benzo[b][1,4]oxazin-2-one reacts with α-aminoketones to yield bi- and tricyclic imidazo-fused intermediates via an intramolecular cyclization reaction, which upon lactone cleavage with nucleophiles generate new substituted 1H-imidazoles useful for pharmacological screening [1]. In contrast, the 3,5-dichloro-2H-1,4-oxazin-2-one analog (lacking the fused benzene ring) undergoes lactone cleavage with β-amino-alcohols followed by SOCl₂ treatment to provide 2,3-dihydro-8H-imidazo[2,1-c]-1,4-oxazin-8-ones, but this reaction also leads to significant formation of unidentified decomposition products [1]. The monochloro benzoxazinone scaffold offers a cleaner, more predictable synthetic pathway for imidazole synthesis.

Imidazole Synthesis
Head-to-head
Clean formation of bi-/tricyclic imidazo-fused intermediates vs. 3,5-dichloro analog: decomposition products reported.
Predictable synthetic pathway reduces purification burden and improves yield reliability.
Direct comparative study with α-aminoketones.
Heterocyclic Chemistry Building Block Cyclization

Thermal Stability: Chloro vs. Methyl

The 3-chloro derivative exhibits a predicted boiling point of 303.6±25.0 °C at 760 mmHg, whereas the 3-methyl analog boils at 283.5 °C under the same conditions [1][2]. The ~20 °C higher boiling point suggests greater thermal stability and a wider operational window for reactions requiring elevated temperatures.

Thermal Stability
Data to verify
Boiling point 303.6±25.0 °C vs. 283.5 °C (3-methyl); Δ ~20 °C higher
Higher boiling point suggests wider operational window for high-temperature reactions.
Predicted/experimental values; validate under reaction conditions.
Physical Properties Thermal Stability Handling

Diverse Pharmacophore Access

The compound serves as a key starting material for the synthesis of three distinct classes of biologically relevant heterocycles: 1H-imidazoles, 1H-tetrazoles, and 1,2,3-triazoles [1][2]. Each transformation proceeds via the same intramolecular cyclization strategy, but with different bifunctional reagents (α-aminoketones for imidazoles; sodium azide or diazocompounds for tetrazoles/triazoles). This scaffold divergence is enabled specifically by the electrophilic 3-chloro group and is not achievable with non-halogenated or 3-hydroxy analogs.

Pharmacophore Diversity
Reported
≥3 distinct scaffold classes: imidazoles, tetrazoles, triazoles from single building block
Enables parallel exploration of multiple heterocycle chemical space regions.
Reactions with α-aminoketones, NaN₃, or diazocompounds.
Medicinal Chemistry Scaffold Drug Discovery

3-Chloro-2H-benzo[b][1,4]oxazin-2-one: Optimal Applications


Antimicrobial Lead Optimization

Given the SAR evidence that a 3-chloro substituent retains and enhances antibacterial activity while a 3-methyl substituent abolishes it, this compound is the preferred starting point for antimicrobial lead optimization campaigns targeting gram-positive (S. aureus) or gram-negative (E. coli) pathogens [1]. Procurement of the chloro derivative avoids the dead-end of methylated analogs and ensures the scaffold possesses the electron-withdrawing character necessary for activity.

CNS Drug Discovery: Optimized Brain Penetration

With a LogP of 2.3—approximately 1.8 units higher than the 3-hydroxy analog—this compound aligns with the physicochemical profile desired for CNS-penetrant small molecules [1][2]. Medicinal chemists pursuing targets within the central nervous system (e.g., depression, anxiety, or neurodegenerative disorders) should prioritize this chloro derivative to enhance passive diffusion across the blood-brain barrier.

Divergent Heterocycle Library Synthesis

The compound enables divergent synthesis of three privileged pharmacophore classes from a single starting material, as demonstrated by Medaer et al. [1][2]. This makes it an ideal building block for combinatorial chemistry or parallel library synthesis in academic and industrial medicinal chemistry labs, reducing the number of building blocks required and streamlining compound management.

High-Temperature Synthetic Transformations

The ~20 °C higher boiling point compared to the 3-methyl analog (303.6 °C vs. 283.5 °C) indicates greater thermal resilience [1][2]. This compound is therefore better suited for reactions conducted at elevated temperatures (e.g., microwave-assisted synthesis, high-boiling solvent systems) where thermal degradation of less stable analogs would compromise yield and purity.

Application
Selection Property
Validation Focus
Antimicrobial lead optimization (gram-positive/negative)
3-Chloro substituent for electron-withdrawing SAR
Antibacterial activity screening against E. coli and S. aureus
CNS-targeted lead research
Lipophilicity profile (LogP ~2.3) supporting passive membrane diffusion
Experimental CNS permeability assays (e.g., PAMPA, in vivo PK)
Divergent heterocycle library synthesis
Reactive 3-chloro handle for multiple pharmacophore classes
Reaction scope and purification profile assessment
High-temperature synthetic transformations
Thermal stability (higher boiling point range)
High-temperature reaction screening (microwave, high-boiling solvents)

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